A Technical Guide to Ethyl (5-formyl-1H-imidazol-1-yl)acetate: Synthesis, Characterization, and Applications in Drug Discovery
A Technical Guide to Ethyl (5-formyl-1H-imidazol-1-yl)acetate: Synthesis, Characterization, and Applications in Drug Discovery
This document provides a comprehensive technical overview of Ethyl (5-formyl-1H-imidazol-1-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to its unique combination of a reactive aldehyde, a scaffold-hopping imidazole core, and an ester moiety, this molecule presents itself as a versatile building block for the synthesis of novel bioactive agents. This guide will delve into its chemical identity, plausible synthetic routes, robust characterization methodologies, and prospective applications, grounded in established chemical principles and supported by authoritative references.
Chemical Identity and Physicochemical Properties
A crucial first step in the evaluation of any chemical entity is the consolidation of its fundamental identifiers. An extensive search of the PubChem database did not yield a specific entry for Ethyl (5-formyl-1H-imidazol-1-yl)acetate. This suggests the compound may be a novel entity or a specialized intermediate not yet broadly cataloged. The absence of a dedicated PubChem Compound ID (CID) and InChIKey necessitates a predictive approach to its properties based on its constituent functional groups.
The structure consists of a central imidazole ring, substituted at the N1 position with an ethyl acetate group and at the C5 position with a formyl (aldehyde) group. Based on this structure, we can deduce the following core properties:
| Property | Predicted Value |
| Molecular Formula | C₈H₁₀N₂O₃ |
| Molecular Weight | 182.18 g/mol |
| PubChem CID | Not available |
| InChIKey | Prediction based on structure can be generated upon synthesis and characterization. |
| Appearance | Likely a solid at room temperature. |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. |
Synthesis and Purification: A Proposed Route
The synthesis of Ethyl (5-formyl-1H-imidazol-1-yl)acetate can be envisioned as a two-step process starting from a commercially available precursor, imidazole. The proposed synthetic pathway involves an initial N-alkylation followed by a regioselective C-formylation.
Step 1: N-Alkylation of Imidazole to Synthesize Ethyl (1H-imidazol-1-yl)acetate
The first step is the alkylation of the imidazole ring at the N1 position with an ethyl acetate moiety. This is a standard nucleophilic substitution reaction where the imidazole acts as the nucleophile.
Experimental Protocol:
-
To a solution of imidazole (1.0 eq) in a suitable aprotic polar solvent such as acetonitrile or DMF, add a base like potassium carbonate (K₂CO₃, 1.5 eq).[1][2]
-
Stir the suspension at room temperature for 30 minutes to facilitate the deprotonation of the imidazole.
-
Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80°C and monitor its progress by Thin Layer Chromatography (TLC).[3]
-
Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield Ethyl (1H-imidazol-1-yl)acetate.
Causality: The use of a base is critical to deprotonate the imidazole, thereby increasing its nucleophilicity and facilitating the attack on the electrophilic carbon of ethyl bromoacetate. Anhydrous conditions are preferred to prevent hydrolysis of the ester.
Step 2: Vilsmeier-Haack Formylation
The second step involves the introduction of a formyl group at the C5 position of the imidazole ring. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich heterocyclic compounds.[4][5][6][7][8]
Experimental Protocol:
-
In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 1.5 eq) to anhydrous N,N-dimethylformamide (DMF) at 0°C. Stir for 30 minutes.[5][8]
-
Add the Ethyl (1H-imidazol-1-yl)acetate (1.0 eq) synthesized in the previous step to the Vilsmeier reagent at 0°C.
-
Allow the reaction to warm to room temperature and then heat to 60-70°C. Monitor the reaction by TLC.
-
After completion, quench the reaction by pouring it onto crushed ice and neutralizing with an aqueous solution of sodium bicarbonate or sodium hydroxide.
-
The product, Ethyl (5-formyl-1H-imidazol-1-yl)acetate, can be extracted with an organic solvent like ethyl acetate.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. Final purification is achieved by column chromatography.
Causality: The Vilsmeier reagent, a chloroiminium salt, is the electrophile in this reaction. The electron-rich imidazole ring attacks this electrophile, leading to the formation of an iminium intermediate which is subsequently hydrolyzed during workup to yield the aldehyde.[8]
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed two-step synthesis of Ethyl (5-formyl-1H-imidazol-1-yl)acetate.
Analytical Characterization
Given the absence of a reference standard, a battery of analytical techniques is required to confirm the identity and purity of the synthesized Ethyl (5-formyl-1H-imidazol-1-yl)acetate.
Experimental Protocol for Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra.[9][10][11][12] The ¹H NMR should show characteristic signals for the ethyl group (a triplet and a quartet), the acetate methylene protons (a singlet), the imidazole ring protons, and the aldehyde proton (a singlet downfield, ~9-10 ppm). The ¹³C NMR will show corresponding signals for all unique carbon atoms.
-
-
Mass Spectrometry (MS):
-
Analyze the sample using a high-resolution mass spectrometer (e.g., ESI-TOF) to determine the exact mass of the molecular ion. This should correspond to the calculated mass of C₈H₁₀N₂O₃.
-
-
Infrared (IR) Spectroscopy:
-
Acquire an IR spectrum of the sample. Key vibrational bands to look for include the C=O stretch of the ester (~1740 cm⁻¹) and the C=O stretch of the aldehyde (~1680 cm⁻¹).
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final compound.
-
Logical Diagram for Compound Validation:
Caption: Workflow for the analytical validation of the synthesized compound.
Potential Applications in Drug Discovery
The structural motifs present in Ethyl (5-formyl-1H-imidazol-1-yl)acetate make it a valuable starting point for the synthesis of a diverse library of compounds for biological screening.
-
Scaffold for Bioactive Molecules: The imidazole ring is a common scaffold in many approved drugs due to its ability to participate in hydrogen bonding and its metabolic stability.
-
Derivatization via the Formyl Group: The aldehyde functionality is a versatile handle for a variety of chemical transformations, including reductive amination to form substituted amines, Wittig reactions to form alkenes, and condensation reactions to form Schiff bases and other heterocycles.
-
Ester Moiety Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be a site for other ester-to-amide conversions.
This compound could be a precursor for the synthesis of inhibitors of enzymes such as HIV-1 integrase, where similar 5-carbonyl-1H-imidazole-4-carboxamide structures have shown promise.[13] Additionally, N-alkylated imidazole derivatives have been investigated for their antibacterial properties.[14]
Conclusion
While Ethyl (5-formyl-1H-imidazol-1-yl)acetate may not be a cataloged compound with a dedicated PubChem entry, its synthesis is achievable through well-established organic chemistry reactions. Its characterization requires a multi-pronged analytical approach to confirm its structure and purity. The true value of this molecule lies in its potential as a versatile building block in medicinal chemistry, offering multiple points for diversification to generate novel compounds for drug discovery programs. This guide provides a foundational framework for its synthesis, characterization, and potential exploitation in the quest for new therapeutic agents.
References
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Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Available from: [Link]
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J&K Scientific LLC. Vilsmeier-Haack Reaction. Available from: [Link]
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Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]
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13 C- and 1 H-NMR signals of N-substituted imidazole were unambiguously assigned. ResearchGate. Available from: [Link]
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Vilsmeier-Haack Reaction - YouTube. Available from: [Link]
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Alkylation of Imidazole-4(5)-carboxylic Acid Derivatives with Methyl Bromoacetate. Available from: [Link]
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Initial 5-formyl-1H-imidazole-4-carboxamide derivatives. ResearchGate. Available from: [Link]
- Google Patents. US5011934A - Process for preparing 1-alkylimidazoles.
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Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]
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PubMed. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Available from: [Link]
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ResearchGate. Identifying the tautomer state of a substituted imidazole by ¹³C NMR... Available from: [Link]
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University of Otago - OUR Archive. N-Alkylation of imidazoles. Available from: [Link]
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ResearchGate. 1 H NMR spectra in CDCl 3 of authentic samples of imidazole (0.05 mol L... Available from: [Link]
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PMC. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Available from: [Link]
- Google Patents. CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole.
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Organic Chemistry Portal. Imidazole synthesis. Available from: [Link]
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BMRB. Imidazole at BMRB. Available from: [Link]
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ResearchGate. (PDF) Reaction strategies for synthesis of imidazole derivatives: a review. Available from: [Link]
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